![molecular formula C8H3ClF4O B2389183 2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 2243505-62-4](/img/structure/B2389183.png)
2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde
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Description
2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3ClF4O and a molecular weight of 226.56 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde is 1S/C8H3ClF4O/c9-7-4(3-14)1-2-5(10)6(7)8(11,12)13/h1-3H
. This indicates that the molecule consists of a benzene ring with a chlorine atom, a fluorine atom, and a trifluoromethyl group attached at positions 2, 4, and 3 respectively. The benzaldehyde group is attached at position 1.
Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde is a liquid at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a well-ventilated place and the container should be kept tightly closed .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment, and to avoid breathing in its dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with various other compounds to form new products . The specific interactions and resulting changes would depend on the particular synthesis process.
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it’s plausible that it could be involved in a variety of pathways depending on the specific reactions it participates in .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific context of its use .
Result of Action
As an intermediate in organic synthesis, its effects would likely be determined by the specific compounds it helps to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde. For instance, it should be stored under inert gas at 2-8°C . Exposure to light, moisture, or unsuitable temperatures could potentially affect its stability and effectiveness .
properties
IUPAC Name |
2-chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7-4(3-14)1-2-5(10)6(7)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWDKFTSZLCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde |
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